molecular formula C6H3Cl2N3O2S B12877948 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

Cat. No.: B12877948
M. Wt: 252.08 g/mol
InChI Key: WRBXDCXDCFWVNZ-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields .

Properties

Molecular Formula

C6H3Cl2N3O2S

Molecular Weight

252.08 g/mol

IUPAC Name

7-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H3Cl2N3O2S/c7-4-1-2-11-5(3-4)9-6(10-11)14(8,12)13/h1-3H

InChI Key

WRBXDCXDCFWVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)S(=O)(=O)Cl)C=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly and efficient nature .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include enaminonitriles, benzohydrazides, and nitriles. Microwave irradiation at elevated temperatures (e.g., 140°C) is often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride include:

Uniqueness

The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile building block for the synthesis of various biologically active compounds .

Biological Activity

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride (CAS No. 1427452-48-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antioxidant, and potential anticancer properties, supported by relevant studies and data.

  • Molecular Formula : C6H4ClN3
  • Molecular Weight : 153.57 g/mol
  • Density : 1.5 g/cm³
  • LogP : 1.28

Anti-inflammatory Activity

Research indicates that derivatives of 7-chloro-[1,2,4]triazolo[1,5-a]pyridine exhibit notable anti-inflammatory effects. In a study involving various synthesized triazolo-pyridine compounds, several were tested for their ability to reduce inflammation in animal models. Compounds demonstrated significant reduction in carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .

Key Findings :

  • Compounds such as 4c and 12a showed substantial reduction in inflammation.
  • The mechanism involves inhibition of pro-inflammatory cytokines.

Antioxidant Activity

In addition to anti-inflammatory properties, certain derivatives have shown antioxidant activity. For instance, compounds were evaluated for their ability to scavenge free radicals in vitro. The results indicated that specific triazolo derivatives could effectively reduce oxidative stress markers in biological systems .

Antioxidant Assay Results :

CompoundIC50 (µM)Type of Activity
4f10Radical scavenging
12a15Antioxidant

Anticancer Potential

The anticancer activity of 7-chloro-[1,2,4]triazolo[1,5-a]pyridine has been explored through various studies focusing on its effects on cancer cell lines. In vitro assays demonstrated that this compound and its derivatives inhibit the proliferation of several cancer types including lung and breast cancer cells.

Case Study :
In a study by researchers investigating fluorinated derivatives of triazolo compounds, it was noted that certain analogs exhibited significant antiproliferative effects against cancer cell lines with IC50 values in the low micromolar range . The study highlighted the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The biological activity of 7-chloro-[1,2,4]triazolo[1,5-a]pyridine can be attributed to its structural features. The presence of the chloro group at position 7 and the sulfonyl chloride moiety enhances its reactivity and interaction with biological targets.

Summary of SAR Insights:

  • Chloro Group : Increases lipophilicity and enhances membrane permeability.
  • Sulfonyl Chloride : Acts as an electrophile facilitating nucleophilic attack by biological targets.

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